6-(3-Chlorophenyl)picolinimidamide hydrochloride

Description

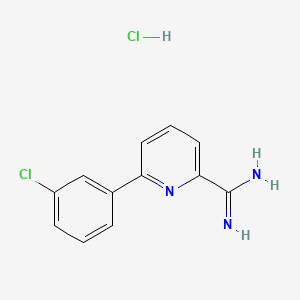

6-(3-Chlorophenyl)picolinimidamide hydrochloride (CAS: 115193-76-5) is a substituted picolinimidamide derivative characterized by a 3-chlorophenyl group at the 6-position of the pyridine ring and an amidine functional group. The hydrochloride salt enhances its stability and solubility for pharmaceutical and synthetic applications. Its molecular structure (Fig. 1) combines a pyridine core with a meta-chlorinated phenyl substituent, which may influence electronic properties, steric interactions, and biological activity. The compound is commercially available from multiple suppliers, indicating its utility as a building block in medicinal chemistry and materials science .

Figure 1. Structure of this compound.

Properties

CAS No. |

115193-76-5 |

|---|---|

Molecular Formula |

C12H11Cl2N3 |

Molecular Weight |

268.14 g/mol |

IUPAC Name |

6-(3-chlorophenyl)pyridine-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C12H10ClN3.ClH/c13-9-4-1-3-8(7-9)10-5-2-6-11(16-10)12(14)15;/h1-7H,(H3,14,15);1H |

InChI Key |

QACGCKGTXROBQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=CC=C2)C(=N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)picolinimidamide hydrochloride typically involves the reaction of 3-chlorobenzonitrile with picolinamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)picolinimidamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into other derivatives with different functional groups.

Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-(3-Chlorophenyl)picolinimidamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

Medicine: It is investigated for its potential pharmacological properties and possible use in drug development.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of picolinimidamide derivatives are highly dependent on substituent identity and position. Below is a systematic comparison of 6-(3-Chlorophenyl)picolinimidamide hydrochloride with key analogs:

Structural and Electronic Variations

Chlorophenyl Isomers

- No CAS or molecular data are provided in the evidence, but its synthesis likely follows routes similar to the meta isomer .

- 6-(4-Chlorophenyl)picolinimidamide Hydrochloride : The para-chloro group creates a linear electronic effect, enhancing electron withdrawal across the phenyl ring. This may increase the amidine group’s basicity relative to the meta isomer .

Fluorophenyl and Trifluoromethyl Derivatives

- 6-(2-Fluorophenyl)picolinimidamide Hydrochloride (CAS: 359-83-1) : Fluorine’s smaller size and higher electronegativity reduce steric bulk compared to chlorine. This analog may exhibit improved metabolic stability in drug design due to fluorine’s resistance to oxidative degradation .

- 6-(Trifluoromethyl)picolinimidamide Hydrochloride (CAS: 264884-49-3) : The trifluoromethyl group is a strong electron-withdrawing substituent, significantly lowering the pKa of the amidine group. This enhances solubility in polar solvents and may alter binding affinity in enzyme inhibition studies .

Methoxyphenyl Derivatives

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1:

Table 1. Comparison of Picolinimidamide Hydrochloride Derivatives

Biological Activity

6-(3-Chlorophenyl)picolinimidamide hydrochloride is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H10ClN3·HCl

- Molecular Weight : 253.17 g/mol

- Appearance : White to light yellow powder or crystalline solid

- Melting Point : 150°C to 154°C

Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in cancer progression and cell signaling pathways. Its unique structural features allow it to interact with various biological targets, including:

- Kinases : Involved in cell proliferation and survival.

- Receptors : Associated with tumor growth and metastasis.

These interactions suggest that the compound may induce apoptosis (programmed cell death) and cause cell cycle arrest, which are critical mechanisms in cancer therapy.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, with promising results. Below is a summary of key findings:

| Study | Target | Activity | IC50 Value |

|---|---|---|---|

| Study A | CDK6 | Inhibition | 290 nM |

| Study B | MCF-7 Cells | Antiproliferative | 2.95 µM |

| Study C | Kinase Profiling | Various kinases | Significant inhibition |

Case Studies

-

Anticancer Activity :

- In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells, showing an IC50 value of 2.95 µM, which indicates its potential as a therapeutic agent against hormone receptor-positive breast cancer.

- Kinase Inhibition :

Interaction with Biological Targets

The compound's ability to bind various biological targets is crucial for understanding its therapeutic potential. Interaction studies have shown that it can influence key signaling pathways associated with cancer progression:

- Cell Cycle Regulation : By inhibiting specific kinases, the compound can alter cell cycle dynamics, potentially leading to reduced tumor growth.

- Apoptosis Induction : The compound may promote apoptosis in cancer cells through its interactions with pro-apoptotic and anti-apoptotic proteins.

Future Directions

Given its promising biological activity, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound exerts its effects.

- In Vivo Studies : Animal studies to assess the efficacy and safety profile of the compound in a living organism.

- Clinical Trials : Potential progression towards clinical trials to evaluate its effectiveness in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.